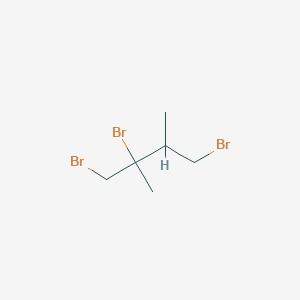

1,2,4-Tribromo-2,3-dimethylbutane

Description

Properties

IUPAC Name |

1,2,4-tribromo-2,3-dimethylbutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br3/c1-5(3-7)6(2,9)4-8/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGHSMCHVRINIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)C(C)(CBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Transformative Reactivity of 1,2,4 Tribromo 2,3 Dimethylbutane

Nucleophilic Substitution Reactions

Nucleophilic substitution is a primary class of reactions for alkyl halides, involving the replacement of the halogen (a good leaving group) by a nucleophile. uci.edu The specific mechanism, either unimolecular (SN1) or bimolecular (SN2), is largely determined by the substitution of the carbon atom bonded to the halogen. uci.edusavemyexams.com

The reaction kinetics provide fundamental insight into the mechanistic pathway. SN1 reactions exhibit first-order kinetics, where the rate is dependent only on the concentration of the alkyl halide (rate = k[Alkyl Halide]). savemyexams.commasterorganicchemistry.com This is because the rate-determining step is the unimolecular dissociation of the alkyl halide to form a carbocation intermediate. savemyexams.com Conversely, SN2 reactions follow second-order kinetics, with the rate depending on the concentrations of both the alkyl halide and the nucleophile (rate = k[Alkyl Halide][Nucleophile]). savemyexams.comyoutube.com This reflects a single, concerted step where the nucleophile attacks the substrate as the leaving group departs. masterorganicchemistry.com

For 1,2,4-Tribromo-2,3-dimethylbutane, the different substitution patterns at the carbon-bromine bonds suggest that both mechanisms are plausible, but at different sites:

SN1 Pathway : The tertiary bromide at the C2 position is an ideal candidate for the SN1 mechanism. The steric bulk around this carbon disfavors an SN2 attack, while the potential to form a relatively stable tertiary carbocation upon dissociation favors the SN1 pathway. savemyexams.comsaskoer.ca Such reactions are typically promoted by polar protic solvents which can stabilize the carbocation intermediate. saskoer.ca

SN2 Pathway : The primary bromide at the C4 position is the most likely site for an SN2 reaction. Primary alkyl halides are highly reactive in SN2 mechanisms due to minimal steric hindrance. masterorganicchemistry.com The bromide at the C1 position is secondary, but it is adjacent to a sterically demanding tertiary center (C2), which would significantly slow down an SN2 attack compared to a typical secondary halide.

Table 1: Comparison of SN1 and SN2 Reaction Pathways

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Kinetics | First-order: rate = k[RX] uci.edu | Second-order: rate = k[RX][:Nu⁻] uci.edu |

| Alkyl Halide | Reactivity: 3° > 2° > 1° > CH₃X uci.edu | Reactivity: CH₃X > 1° > 2° > 3° masterorganicchemistry.com |

| Mechanism | Two steps via carbocation intermediate savemyexams.com | One concerted step savemyexams.com |

| Stereochemistry | Racemization at a stereocenter uci.edu | Inversion of configuration masterorganicchemistry.com |

| Nucleophile | Favored by weaker nucleophiles uci.edu | Favored by stronger nucleophiles uci.edu |

Influence of Steric Hindrance on Reaction Rates and Stereochemistry

Steric hindrance, the spatial congestion around a reaction center, critically impacts the rates and outcomes of substitution reactions. uniovi.es

In SN2 reactions, the nucleophile must approach the electrophilic carbon from the backside, 180° opposite to the leaving group. masterorganicchemistry.com The presence of bulky substituents on or near the carbon atom shields it from nucleophilic attack, dramatically decreasing the reaction rate. masterorganicchemistry.com For this compound, the order of reactivity for the different bromides in an SN2 reaction would be: C4-Br (primary) >> C1-Br (secondary, but sterically hindered) > C2-Br (tertiary, essentially unreactive via SN2). masterorganicchemistry.com Stereochemically, a successful SN2 reaction results in an inversion of configuration at the chiral center. masterorganicchemistry.com

In SN1 reactions, steric hindrance plays an opposite role. Increased steric bulk around the leaving group can accelerate the reaction by relieving steric strain as the molecule flattens into a trigonal planar carbocation. uci.edu The stability of the resulting carbocation is the dominant factor, with tertiary carbocations being the most stable. saskoer.ca The attack of the nucleophile on the planar carbocation can occur from either face, leading to a mixture of enantiomers, often resulting in racemization if the original carbon was a stereocenter. uci.edu Therefore, substitution at the C2 position would proceed via an SN1 mechanism, leading to a racemic mixture of products.

The utility of this compound as a substrate depends on the nucleophile used, as many nucleophiles also possess basic properties, leading to competition with elimination reactions. msu.edudalalinstitute.com

Fluoride (B91410) (F⁻) : Often sourced from salts like KF, fluoride is a hard, relatively small nucleophile. It can participate in SN2 reactions, particularly at the primary C4 position.

Cyanide (CN⁻) : The cyanide anion is an excellent nucleophile, capable of forming new carbon-carbon bonds. msu.edu However, it is also a moderately strong base, meaning it can induce elimination reactions, particularly at the sterically hindered tertiary C2 position, which is prone to E2 elimination. msu.edu At the primary C4 position, SN2 substitution to form a nitrile is expected to be the major pathway.

Amines (e.g., RNH₂) : Amines are effective nucleophiles but are also bases. scirp.org With tertiary halides like the one at the C2 position, amines are likely to act as bases and promote E2 elimination. msu.edu With the primary halide at C4, a standard SN2 reaction to form an ammonium (B1175870) salt (which can be deprotonated to the corresponding amine) is more probable.

Table 2: Expected Reactivity of this compound with Various Nucleophiles

| Nucleophile | Target Site | Predominant Reaction Pathway | Expected Product Type |

|---|---|---|---|

| Fluoride (F⁻) | C4-Br (Primary) | SN2 | Alkyl Fluoride |

| Cyanide (CN⁻) | C4-Br (Primary) | SN2 | Nitrile |

| Cyanide (CN⁻) | C2-Br (Tertiary) | E2/SN1 (competing) | Alkene/Nitrile |

| Amine (RNH₂) | C4-Br (Primary) | SN2 | Amine |

| Amine (RNH₂) | C2-Br (Tertiary) | E2 | Alkene |

Elimination Reactions

Elimination reactions of alkyl halides result in the formation of alkenes through the removal of a hydrogen atom and a halogen from adjacent carbon atoms. libretexts.org These reactions often compete with nucleophilic substitution and can proceed through E1 (unimolecular) or E2 (bimolecular) mechanisms. dalalinstitute.com

The E1 and E2 mechanisms are analogous to the SN1 and SN2 pathways.

E2 Process : This is a concerted, one-step reaction where a base removes a proton from a carbon adjacent (beta) to the leaving group, simultaneously forming a double bond and ejecting the leaving group. libretexts.org The reaction follows second-order kinetics (rate = k[Alkyl Halide][Base]) and is favored by strong bases. dalalinstitute.com For an E2 reaction to occur, the beta-hydrogen and the leaving group must be in an anti-periplanar conformation. dalalinstitute.com Tertiary halides undergo E2 reactions rapidly in the presence of a strong base. msu.edu

E1 Process : This is a two-step mechanism that proceeds through the same carbocation intermediate as the SN1 reaction. masterorganicchemistry.com After the leaving group dissociates to form the carbocation (the slow, rate-determining step), a weak base removes an adjacent proton to form the alkene. masterorganicchemistry.com The reaction follows first-order kinetics (rate = k[Alkyl Halide]) and competes with SN1 reactions, especially at higher temperatures and in the absence of a strong, non-nucleophilic base. masterorganicchemistry.com The tertiary bromide at C2 of this compound is a prime substrate for E1 reactions.

The regioselectivity of elimination reactions—which constitutional isomer of an alkene is formed—is governed by Zaitsev's rule and the steric properties of the base. libretexts.orgmasterorganicchemistry.com

Zaitsev's Rule states that when multiple alkene products are possible, the major product will be the more substituted (and thus more stable) alkene. libretexts.orgmasterorganicchemistry.com This rule generally holds true for reactions involving small, strong bases like hydroxide (B78521) or ethoxide. libretexts.org For instance, in the dehydrobromination of 2-bromo-2,3-dimethylbutane (B3344068), a related tertiary halide, a small base would favor the formation of the more stable tetrasubstituted alkene, 2,3-dimethyl-2-butene. libretexts.orglibretexts.org

Steric Effects of the Base : When a sterically bulky base, such as potassium tert-butoxide, is used, the regioselectivity is often reversed. msu.edulibretexts.org The large base has difficulty accessing the more sterically hindered internal protons required for Zaitsev product formation. Instead, it preferentially abstracts a less hindered proton from a peripheral carbon, leading to the formation of the less substituted alkene, known as the Hofmann product. youtube.com

For this compound, elimination of HBr from C1 and C2 or C2 and C3 could lead to various substituted dimethylbutene derivatives. The specific product distribution would be highly dependent on the choice of base and reaction conditions.

Table 3: Product Distribution in the Elimination of 2-Bromo-2,3-dimethylbutane with Different Bases

| Base | Major Product | Minor Product | Governing Principle |

|---|---|---|---|

| Sodium Ethoxide (Small Base) | 2,3-dimethyl-2-butene (79%) libretexts.org | 2,3-dimethyl-1-butene (B117154) (21%) libretexts.org | Zaitsev's Rule |

| Potassium tert-Butoxide (Bulky Base) | 2,3-dimethyl-1-butene (72%) msu.edu | 2,3-dimethyl-2-butene (28%) msu.edu | Steric Hindrance (Hofmann) |

Competing Reaction Pathways

The presence of multiple bromine atoms on the 2,3-dimethylbutane (B166060) skeleton gives rise to significant competition between substitution and elimination reactions. The specific pathway followed is highly dependent on factors such as the strength and concentration of the base or nucleophile, the solvent, and the temperature.

The primary bromides at the C1 and C4 positions are susceptible to bimolecular substitution (SN2) reactions with strong, sterically unhindered nucleophiles. Conversely, the tertiary bromide at the C2 position is sterically hindered, making SN2 reactions extremely slow. msu.edu Instead, this site favors unimolecular pathways (SN1 and E1) that proceed through a tertiary carbocation intermediate, especially in polar, protic solvents. msu.edu

Elimination reactions (E2) are also a major competing pathway. The use of strong, bulky bases favors the E2 mechanism, leading to the formation of various alkenes through dehydrobromination. Given the structure, several diene and bromo-alkene products are possible depending on which protons are abstracted and which bromide is eliminated. For instance, dehydrobromination involving the tertiary bromide and an adjacent proton can lead to unsaturated products. Similar processes involving chlorinated analogs of 2,3-dimethylbutane are known to yield mixtures of 2,3-dimethylbutene-1 and 2,3-dimethylbutene-2. google.com

The table below summarizes the likely competing pathways at each brominated carbon center of this compound.

| Carbon Position | Substitution Type | Elimination Type | Favored Conditions |

| C1 (primary) | SN2 | E2 | Strong Nucleophile / Strong, Hindered Base |

| C2 (tertiary) | SN1 | E1 / E2 | Polar Protic Solvent / Strong Base |

| C4 (primary) | SN2 | E2 | Strong Nucleophile / Strong, Hindered Base |

Reduction Chemistry of Polybrominated Alkanes

The reduction of polybrominated alkanes like this compound involves the replacement of carbon-bromine bonds with carbon-hydrogen bonds. This can be achieved through various methods, including catalytic hydrogenation and the use of metal hydrides or radical-based reagents.

Radical-Mediated Reactions

Radical reactions provide a powerful avenue for the functionalization of alkanes, often offering reactivity patterns distinct from ionic pathways. nih.gov For a substrate like this compound, radical chemistry can be initiated either by cleaving the existing C-Br bonds or by activating the remaining C-H bonds.

Hydrogen Atom Transfer (HAT) is a fundamental process in which a free radical abstracts a hydrogen atom from an organic molecule, generating a new carbon-centered radical. mdpi.com This strategy is widely used for the selective functionalization of otherwise inert C-H bonds. rsc.orgnih.gov The reactivity of C-H bonds towards HAT typically follows the order of the stability of the resulting alkyl radical: tertiary > secondary > primary. acs.org

In this compound, the most susceptible C-H bond to a HAT process would be the tertiary hydrogen at the C3 position. Abstraction of this hydrogen would generate a tertiary alkyl radical, which could then be trapped by various reagents or undergo further reactions. This allows for the introduction of new functional groups at a position not originally substituted with bromine. Various radical species, including oxygen-centered, nitrogen-centered, and thiyl radicals, can act as HAT agents, and their reactivity and selectivity can be tuned by modifying their electronic and steric properties. mdpi.comrsc.orgacs.org

Alkyl radicals can be efficiently generated from polybrominated alkanes using photochemical and catalytic methods. These modern techniques offer mild and selective ways to initiate radical reactions. scispace.com

Direct Photolysis: The carbon-bromine bond is relatively weak and can undergo homolytic cleavage upon irradiation with ultraviolet (UV) light to generate a carbon-centered radical and a bromine atom. The tertiary C-Br bond is generally weaker than the primary C-Br bonds and would be expected to cleave preferentially.

Photoredox Catalysis: Visible-light photoredox catalysis has become a powerful tool for generating radicals from alkyl halides under mild conditions. beilstein-journals.orgnih.gov In this process, a photocatalyst (PC) absorbs visible light to reach an excited state (PC*). nih.gov This excited state can then engage in a single-electron transfer (SET) with the polybrominated substrate. For instance, a reductive quenching cycle would involve the photocatalyst reducing the alkyl bromide to a radical anion, which then fragments to release a bromide ion and form the desired alkyl radical. uni-regensburg.de This method avoids harsh reagents and high temperatures, tolerating a wide range of functional groups. scispace.com The generation of radicals via these methods opens up pathways for various C-C bond-forming reactions and other functionalizations. bohrium.com

The table below outlines common methods for generating radicals from alkyl halides.

| Method | Mechanism | Energy Source | Key Features |

| Direct Photolysis | Homolytic C-Br bond cleavage | UV Light | Simple, direct method; can lack selectivity. |

| Photoredox Catalysis | Single-Electron Transfer (SET) | Visible Light | Mild conditions, high functional group tolerance, catalytic. scispace.comnih.gov |

| Transition Metal Catalysis | Ligand-to-Metal Charge Transfer (LMCT) | Light/Heat | Can generate radicals like chlorine or bromine atoms for HAT. rsc.orgbohrium.com |

Molecular Rearrangement Processes

Molecular rearrangements are common in reactions involving carbocation intermediates, where a less stable carbocation rearranges to a more stable one. msu.edu These processes, often of the Wagner-Meerwein type, involve the 1,2-shift of a hydride, alkyl, or aryl group. msu.edu

For this compound, the formation of a carbocation at the tertiary C2 position via an SN1-type departure of the bromide ion is a plausible first step in polar solvents. msu.edu This initial tertiary carbocation is already relatively stable. However, the complex structure of the molecule could potentially allow for further rearrangements to relieve steric strain or lead to other stabilized intermediates. For example, a 1,2-hydride shift from the adjacent C3 position would also result in a tertiary carbocation, but could alter the substitution pattern for subsequent elimination or substitution reactions.

More complex skeletal rearrangements could also occur, potentially altering the connectivity of the carbon backbone, as seen in related systems like the pinacol (B44631) rearrangement. msu.edu The thermolysis of certain compounds in the presence of tert-butylbenzene (B1681246) has been shown to yield 2,3-diphenyl-2,3-dimethylbutane, indicating that the 2,3-dimethylbutane skeleton can participate in complex radical or rearrangement reactions. nih.govacs.org The specific products of rearrangement would be highly dependent on the reaction conditions and the energetic favorability of the transition states for the various possible shifts.

Advanced Spectroscopic Characterization and Conformational Analysis of 1,2,4 Tribromo 2,3 Dimethylbutane

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of molecules. For 1,2,4-Tribromo-2,3-dimethylbutane, these methods are crucial for confirming the presence of carbon-bromine bonds and investigating the molecule's rotational isomers.

Band Assignments for Carbon-Bromine Stretches and Skeletal Vibrations

The vibrational spectrum of this compound is characterized by specific absorption bands corresponding to the various bonds within the molecule.

Carbon-Hydrogen (C-H) Vibrations : The C-H stretching vibrations originating from the methyl (CH₃) and methylene (B1212753) (CH₂) groups are typically observed in the 2880–2940 cm⁻¹ region of the infrared spectrum. docbrown.info The C-H deformation (bending) vibrations appear in the 1365–1480 cm⁻¹ range. docbrown.info

Carbon-Bromine (C-Br) Stretches : The carbon-bromine stretching vibrations are a key diagnostic feature. These bonds are weaker and involve a heavier atom (bromine) compared to C-H or C-C bonds, and thus their stretching frequencies appear at lower wavenumbers. Typically, C-Br stretches give rise to strong bands in both IR and Raman spectra in the 500–700 cm⁻¹ region. horiba.com The exact position of these bands can be influenced by the local environment of each C-Br bond (primary vs. tertiary).

An illustrative table of expected key vibrational bands is provided below.

| Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | 2880 - 2940 | Strong |

| C-H Bend | 1365 - 1480 | Medium-Strong |

| C-C Skeletal | 1140 - 1175 | Medium |

| C-Br Stretch | 500 - 700 | Strong |

Investigation of Rotational Isomerism and Conformational Equilibria

Due to rotation around the C2-C3 single bond, this compound can exist as a mixture of different rotational isomers (conformers), such as gauche and anti forms. csus.edu Vibrational spectroscopy is particularly adept at studying these conformational equilibria, as each distinct conformer has a unique set of vibrational frequencies.

In the liquid phase or in solution, multiple conformers can coexist in equilibrium. This results in the appearance of more spectral bands than would be expected from a single, rigid structure. By analyzing the spectra at different temperatures, the energy difference between the conformers can be determined, as the relative intensities of their corresponding bands will change according to the Boltzmann distribution.

When the compound is cooled to a crystalline solid, the molecules typically adopt the most stable, lowest-energy conformation. researchgate.net This results in a simplification of the spectrum, as the bands corresponding to the less stable conformers disappear. This phenomenon is a hallmark of conformational isomerism and has been observed in related molecules like 2,3-dibromo-2,3-dimethylbutane (B1580558), which exists as a mix of gauche and trans isomers in the liquid state. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. A combination of 1D (¹H, ¹³C) and 2D NMR experiments is essential to fully characterize the complex structure of this compound.

Proton (¹H) NMR Chemical Shifts and Coupling Constants for Structural Elucidation

The ¹H NMR spectrum provides information on the different chemical environments of protons in the molecule. Based on the structure, several distinct signals are expected. The electronegative bromine atoms will deshield nearby protons, shifting their signals to a higher chemical shift (downfield).

Predicted ¹H NMR Signals:

-CH₂Br protons (C4) : These two protons are adjacent to a stereocenter (C3) and are therefore diastereotopic. They would likely appear as two separate signals, each split by the proton on C3, resulting in a complex multiplet, potentially a doublet of doublets.

-CH- proton (C3) : This proton is coupled to the protons on C4 and the methyl protons on C2. This would lead to a highly complex multiplet.

-C(Br)(CH₃)₂ protons (C2 and its methyls) : The two methyl groups attached to C2 are diastereotopic due to the adjacent C3 stereocenter. They would be expected to appear as two distinct singlets or very finely split signals.

-CH(CH₃)- proton (C3's methyl) : The methyl group attached to C3 would appear as a doublet, split by the single proton on C3.

Coupling Constants (J-values) : The magnitude of the coupling constant (J), measured in Hertz (Hz), provides structural information. libretexts.org Three-bond couplings (³J) between protons on adjacent sp³ carbons are typically in the 6-8 Hz range. libretexts.org Analysis of these J-values helps to confirm the connectivity between different proton environments. Complex splitting patterns like a "doublet of doublets" (dd) or "triplet of doublets" (td) arise when a proton is coupled to two different sets of neighboring protons with unequal coupling constants. libretexts.orguci.edu

| Predicted Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern |

| -CH₂Br | ~ 3.5 - 4.0 | Doublet of Doublets (dd) |

| -CH- | ~ 2.5 - 3.0 | Multiplet (m) |

| -C(Br)(CH₃)₂ | ~ 1.8 - 2.2 | Two Singlets (s) |

| -CH(CH₃)- | ~ 1.2 - 1.5 | Doublet (d) |

Carbon (¹³C) NMR Chemical Shifts for Carbon Connectivity

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the molecule's asymmetry, all six carbon atoms are expected to be chemically non-equivalent, resulting in six distinct signals. The chemical shifts are heavily influenced by the attached bromine atoms, which cause a significant downfield shift. libretexts.org

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Attached Protons |

| C1 (Methyl on C2) | ~ 25 - 35 | 3 |

| C2 | ~ 60 - 70 | 0 |

| C3 | ~ 45 - 55 | 1 |

| C4 | ~ 35 - 45 | 2 |

| Methyl on C2 | ~ 25 - 35 | 3 |

| Methyl on C3 | ~ 15 - 25 | 3 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

2D NMR experiments are indispensable for unambiguously assigning the signals from the 1D spectra and confirming the molecular structure. researchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu It would show cross-peaks connecting the signal of the C3-H proton to the signals of the C4-CH₂Br protons and the C3-methyl protons, providing direct evidence of their connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond correlation). columbia.edu It would be used to definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for example, confirming which carbon signal belongs to the -CH₂Br group. sdsu.edu

By combining the information from these advanced spectroscopic techniques, a complete and unambiguous structural and conformational picture of this compound can be constructed.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the structural analysis of this compound. It provides two critical pieces of information: the validation of the molecular formula through the determination of the molecular ion's mass-to-charge ratio (m/z) and insights into the molecule's structure via the analysis of its fragmentation patterns. chemguide.co.uk

Molecular Formula Validation

The molecular formula of this compound is C₆H₁₁Br₃. uni.lu The validation of this formula by mass spectrometry hinges on the detection of the molecular ion (M⁺), which is formed when the molecule loses a single electron during the ionization process. chemguide.co.uk

A key characteristic in the mass spectrum of a brominated compound is the presence of distinct isotopic peaks. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). For a molecule containing three bromine atoms, this results in a characteristic cluster of peaks for the molecular ion, commonly referred to as the M, M+2, M+4, and M+6 peaks. The relative intensities of these peaks follow a predictable pattern (approximately 1:3:3:1), providing unambiguous evidence for the presence of three bromine atoms in the molecule.

The predicted monoisotopic mass for C₆H₁₁Br₃ is 319.8411 Da. uni.lu High-resolution mass spectrometry (HRMS) can measure this value with high precision, allowing for the confident determination of the elemental composition and distinguishing it from other potential formulas with a similar nominal mass.

Predicted Mass Spectrometry Data for [C₆H₁₁Br₃]⁺ Adducts

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 320.84838 |

| [M+Na]⁺ | 342.83032 |

| [M]⁺ | 319.84055 |

Fragmentation Analysis

The fragmentation of the molecular ion provides a roadmap to the molecule's structure. chemguide.co.uk In the mass spectrometer, the energetically unstable molecular ion breaks down into smaller, charged fragments and neutral radicals. Only the charged fragments are detected. chemguide.co.uk For this compound, the fragmentation is expected to be dictated by the principles governing alkyl halides. miamioh.edu

Common fragmentation pathways include:

Loss of a Bromine Radical: A primary and highly probable fragmentation is the cleavage of a C-Br bond to lose a bromine radical (Br•), resulting in a [C₆H₁₁Br₂]⁺ ion. Due to the presence of two remaining bromine atoms, this fragment ion will itself appear as a characteristic triplet of peaks (M-Br, M-Br+2, M-Br+4).

Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbon bearing a halogen. For this compound, this can lead to the formation of various stable carbocations.

Loss of HBr: The elimination of a neutral hydrogen bromide (HBr) molecule is another common pathway for alkyl halides, leading to a fragment ion with a mass of M-80 or M-82 (depending on the bromine isotope).

The fragmentation pattern of the related, non-halogenated compound 2,3-dimethylbutane (B166060) is dominated by the cleavage of the central C-C bond to form a stable secondary carbocation with an m/z of 43, which is often the base peak. docbrown.info While the presence of bromine atoms significantly alters the fragmentation, the underlying stability of the tertiary and secondary carbocations in the dimethylbutane skeleton will still influence the fragmentation of its tribromo-derivative.

Potential Fragment Ions in the Mass Spectrum of this compound

| Proposed Fragment Ion | m/z (using ⁷⁹Br) | Origin |

|---|---|---|

| [C₆H₁₁Br₂]⁺ | 239 | Loss of Br• from the molecular ion |

| [C₅H₈Br₂]⁺ | 226 | Loss of CH₃• followed by loss of Br• |

| [C₃H₅Br]⁺ | 120 | Cleavage of the C2-C3 bond |

| [C₄H₈Br]⁺ | 135 | Cleavage and rearrangement |

| [C₆H₁₀Br₂]⁺• | 238 | Loss of HBr from the molecular ion |

Integration of Spectroscopic Data for Comprehensive Structural Determination

While mass spectrometry is powerful, it is typically insufficient on its own to definitively establish the exact structure of a complex molecule like this compound, especially when multiple isomers are possible. A comprehensive and unambiguous structural elucidation requires the integration of data from several spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in conjunction with MS. uobasrah.edu.iq

The general strategy involves using each technique to reveal a different piece of the structural puzzle:

IR Spectroscopy identifies the functional groups present.

Mass Spectrometry determines the molecular formula and provides structural clues from fragmentation.

NMR Spectroscopy maps out the carbon-hydrogen framework and establishes the connectivity of the atoms.

Role of Each Spectroscopic Technique

| Spectroscopic Technique | Information Provided for this compound |

|---|---|

| Infrared (IR) Spectroscopy | - Confirms the presence of C-H bonds in the alkane structure (stretching and bending vibrations typically in the 2850-3000 cm⁻¹ and 1365-1480 cm⁻¹ regions). docbrown.info |

| Mass Spectrometry (MS) | - Confirms the molecular formula C₆H₁₁Br₃ via high-resolution mass measurement of the molecular ion. uni.lu |

| ¹H NMR Spectroscopy | - Determines the number of different proton environments.

|

| ¹³C NMR Spectroscopy | - Shows the number of unique carbon atoms in the molecule.

|

| 2D NMR (e.g., COSY, HSQC, HMBC) | - Provides definitive correlations between atoms. COSY (Correlation Spectroscopy) shows ¹H-¹H couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range ¹H-¹³C couplings, which is crucial for piecing together the entire molecular skeleton. |

By combining these methods, a complete picture of the this compound structure emerges. IR confirms the alkane and C-Br functionalities. MS confirms the correct molecular formula and bromine count. ¹H and ¹³C NMR provide the precise map of the 2,3-dimethylbutane skeleton and pinpoint the locations of the three bromine atoms at positions 1, 2, and 4, allowing it to be distinguished from any other structural isomer. The fragmentation data from the mass spectrum must then be consistent with the structure derived from NMR.

Theoretical and Computational Chemistry Investigations of 1,2,4 Tribromo 2,3 Dimethylbutane

Quantum Mechanical Studies of Electronic Structure

Quantum mechanics forms the fundamental basis for understanding the electronic structure and bonding in molecules. Through sophisticated computational methods, it is possible to model the behavior of electrons and predict various molecular properties with high accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. dtu.dk This method is particularly well-suited for determining the equilibrium geometries and relative energies of different conformers of organic molecules like 1,2,4-tribromo-2,3-dimethylbutane.

DFT calculations would begin with the construction of an initial 3D structure of the molecule. The geometry is then optimized by finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. This process involves calculating the forces on each atom and iteratively adjusting their positions until these forces become negligible. The B3LYP functional, a popular hybrid functional, combined with a basis set such as 6-31G(d,p), is a common choice for such calculations, offering reliable results for a wide range of organic compounds. researchgate.netnih.gov For molecules containing heavy atoms like bromine, basis sets with polarization and diffuse functions are crucial for accurately describing the electron distribution.

The energies obtained from DFT calculations can be used to compare the stabilities of different isomers and conformers. For this compound, this would involve calculating the energies of various staggered and eclipsed conformations arising from rotation around the C2-C3 and C1-C2 bonds.

Table 1: Representative DFT Functionals and Basis Sets for Halogenated Hydrocarbons

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry optimization and frequency calculations |

| M06-2X | 6-311+G(d,p) | Systems with non-covalent interactions |

This table presents common combinations of DFT functionals and basis sets that would be suitable for studying this compound, based on their successful application to similar molecules.

Ab initio (from first principles) methods are a class of quantum chemistry methods that are based on the fundamental laws of quantum mechanics without the use of experimental data for parameterization. dtu.dk These methods are generally more computationally demanding than DFT but can provide higher accuracy, serving as a benchmark for other computational techniques. researchgate.net

Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are powerful ab initio techniques for characterizing electronic structure. researchgate.netnih.gov For a molecule like this compound, these high-level calculations can provide very accurate predictions of bond lengths, bond angles, and relative energies of conformers. Due to their computational expense, they are often used to refine the energies of geometries previously optimized at a lower level of theory, such as DFT. This approach, known as a single-point energy calculation, provides a more accurate energy value for a given structure.

Table 2: Comparison of Computational Methods for Electronic Structure Calculations

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| DFT | Based on electron density | Good accuracy for cost, versatile | Functional choice can affect results |

| MP2 | Second-order Møller-Plesset perturbation theory | Includes electron correlation | More expensive than DFT |

This table outlines the characteristics of different quantum mechanical methods applicable to the study of this compound, highlighting the trade-off between accuracy and computational resources.

Conformational Energy Landscape Analysis

The conformational landscape of this compound can be explored by systematically rotating around the C-C single bonds and calculating the energy at each step. This process, known as a potential energy surface scan, reveals the low-energy (stable) conformers and the high-energy (transition state) structures that represent the barriers to rotation.

For the C2-C3 bond in the related 2,3-dimethylbutane (B166060), the most stable conformation is the one where the two methyl groups are anti to each other, and the gauche conformation is less stable due to steric hindrance. csus.edulibretexts.org In this compound, the situation is more complex due to the presence of bulky bromine atoms and a bromomethyl group. The stable conformers will be those that minimize the steric and electrostatic repulsions between these large groups. It is expected that staggered conformations will be favored over eclipsed ones. libretexts.org The relative stability of the staggered conformers (gauche vs. anti) will depend on the balance of steric repulsion between the methyl groups and the bromine atoms.

Rotational barriers, the energy required to rotate from one stable conformer to another, can also be predicted from the potential energy surface. These barriers are influenced by the size of the rotating groups and the torsional strain in the eclipsed transition states. libretexts.org For instance, the barrier to rotation around the central C-C bond in the crowded 2,2,4,4,5,5,7,7-octamethyloctane (B1614660) has been observed to be significant. ias.ac.in

Table 3: Estimated Torsional Strain Energies for Interactions in Alkanes

| Interaction (Eclipsed) | Approximate Energy (kcal/mol) |

|---|---|

| H-H | 1.0 |

| H-CH₃ | 1.4 |

This table provides reference values for torsional strain in simple alkanes, which are a key component in understanding the rotational barriers in more complex molecules like this compound. csus.edulumenlearning.com The presence of larger bromine atoms would lead to significantly higher strain energies.

Computational predictions of the conformational landscape can be validated by experimental techniques such as infrared (IR) and Raman spectroscopy. rsc.org Different conformers of a molecule have unique vibrational frequencies, and the presence of multiple conformers in a sample can lead to the appearance of extra bands in the spectra, particularly in the liquid or solution phase compared to the solid state where typically only the most stable conformer exists. rsc.orgrsc.org

For example, studies on 2,3-dibromo-2,3-dimethylbutane (B1580558) have shown that the molecule exists as an equilibrium mixture of rotational isomers in the liquid phase, which can be identified through their distinct vibrational spectra. rsc.org By calculating the vibrational frequencies for the predicted stable conformers of this compound using methods like DFT, it would be possible to assign the observed spectral bands to specific conformations. The relative intensities of these bands can also provide information about the population of each conformer at a given temperature, which can then be correlated with the computationally derived energy differences.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to study experimentally.

For this compound, computational modeling could be used to explore various potential reactions, such as dehydrobromination or nucleophilic substitution. By modeling the reactants, products, and, most importantly, the transition state structures, the activation energy for a proposed reaction step can be calculated. This allows for the determination of the most likely reaction pathway.

For instance, in the study of acid-catalyzed heterolysis of related radicals, computational methods have been used to support proposed mechanisms. acs.org Similarly, the mechanism of ring-opening reactions in di- and trihalogenated cyclopropanes has been investigated through computational studies. core.ac.uk These examples highlight the power of computational modeling to provide a detailed, atomistic understanding of reaction mechanisms. For this compound, this could involve modeling the approach of a nucleophile, the breaking of the C-Br bond, and the formation of new bonds, all while tracking the energy changes along the reaction coordinate.

Transition State Localization and Reaction Pathway Mapping

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. peerj.com By mapping the potential energy surface (PES), chemists can identify the lowest energy pathways from reactants to products. Central to this mapping is the localization of transition states, which are the highest energy points along the reaction coordinate and represent the kinetic barrier to a reaction. nih.gov

For this compound, several reaction pathways, including nucleophilic substitution (SN2) and elimination (E2) reactions, are of interest. nih.gov The presence of multiple bromine atoms and stereocenters leads to a complex PES with numerous possible transition states. Computational methods, such as density functional theory (DFT), are employed to locate these critical points.

The process involves starting with the optimized geometries of the reactants and products and using algorithms to find the saddle point on the PES that connects them. The nature of the transition state is confirmed by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Illustrative Data Table for a Hypothetical SN2 Reaction Transition State:

| Parameter | Value |

| Imaginary Frequency | -350 cm⁻¹ |

| C-Br Bond Length (Breaking) | 2.5 Å |

| C-Nu Bond Length (Forming) | 2.2 Å |

| C-C-Br Angle | 175° |

Note: This data is illustrative and based on typical values for SN2 reactions of bromoalkanes.

Energetic Profiles of Nucleophilic Substitutions and Eliminations

Once the transition states are located, the energetic profile of the reaction can be constructed. This profile plots the energy of the system as a function of the reaction coordinate, providing key thermodynamic and kinetic information. The activation energy (ΔE‡), which is the energy difference between the reactants and the transition state, determines the reaction rate. The reaction energy (ΔErxn), the energy difference between the reactants and products, indicates whether the reaction is exothermic or endothermic.

For this compound, the competition between SN2 and E2 pathways is a key area of investigation. nih.gov The energetic profiles for these competing reactions can reveal which pathway is favored under different conditions. For instance, the steric hindrance around the carbon atoms bearing the bromine atoms is expected to influence the activation energies for SN2 reactions.

Illustrative Energetic Data for Competing SN2 and E2 Reactions:

| Reaction Pathway | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔErxn) (kcal/mol) |

| SN2 at C1 | 25 | -15 |

| SN2 at C2 | 30 | -12 |

| E2 (C1-C2) | 28 | -10 |

Note: This data is illustrative and based on general principles of substitution and elimination reactions of haloalkanes. nih.gov

Electronic Properties and Bonding Analysis

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. wikipedia.orglibretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals are crucial in determining the feasibility and regioselectivity of a reaction.

In the case of this compound, the LUMO is expected to be localized primarily along the carbon-bromine bonds, making these sites susceptible to nucleophilic attack. The energy of the LUMO can provide an indication of the molecule's electrophilicity. A lower LUMO energy generally corresponds to a more reactive electrophile.

Illustrative FMO Data for this compound:

| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contributions |

| HOMO | -10.5 | C-C and C-H sigma bonds |

| LUMO | -1.2 | C-Br sigma* antibonding orbitals |

Note: This data is illustrative and based on typical values for polyhalogenated alkanes.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.dewisc.edu It transforms the complex molecular orbitals into localized bonds and lone pairs that align with the familiar Lewis structure representation. NBO analysis is particularly useful for quantifying delocalization effects, such as hyperconjugation, which can significantly impact molecular stability and reactivity.

For this compound, NBO analysis can reveal the extent of electron delocalization from filled C-H or C-C sigma bonds into the empty C-Br sigma* antibonding orbitals. These hyperconjugative interactions can weaken the C-Br bonds and stabilize any developing positive charge during a reaction, thereby influencing the reaction rates and mechanisms. The strength of these interactions is quantified by the second-order perturbation energy, E(2). uni-muenchen.de

Illustrative NBO Analysis Data for Hyperconjugative Interactions:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| σ(C-H) | σ(C-Br) | 2.5 |

| σ(C-C) | σ(C-Br) | 1.8 |

Note: This data is illustrative and represents typical hyperconjugative interaction energies in bromoalkanes. uni-muenchen.de

Stereochemical Aspects of 1,2,4 Tribromo 2,3 Dimethylbutane

Identification and Characterization of Chiral Centers

A chiral center, or asymmetric carbon atom, is a carbon atom that is bonded to four different groups. pressbooks.pub In the molecule 1,2,4-Tribromo-2,3-dimethylbutane, there are two such chiral centers. To identify these, we first need to consider the structure of the molecule, which is a butane (B89635) chain with bromine and methyl substituents.

The structure can be represented as:

Let's analyze the carbon atoms in the main butane chain:

C1: This carbon is bonded to two hydrogen atoms and one bromine atom, so it is not a chiral center.

C2: This carbon is bonded to a hydrogen atom, a bromine atom, a methyl group, and the rest of the molecule (-CH(Br)-CH2Br). These four groups are different, making C2 a chiral center .

C3: This carbon is bonded to a bromine atom, a methyl group, another methyl group, and the rest of the molecule (-CH(Br)-CH2Br). Since two of the groups are identical (two methyl groups), C3 is not a chiral center .

C4: This carbon is part of a -CH2Br group and is bonded to two hydrogen atoms, so it is not a chiral center.

Upon re-examining the structure and IUPAC name, it becomes clear there is an error in the initial structural representation. The name this compound indicates the following connectivity:

A four-carbon butane chain.

A bromine atom on C1.

A bromine atom and a methyl group on C2.

A methyl group on C3.

A bromine atom on C4.

Let's draw the correct structure based on the IUPAC name:

Correction, the name is this compound. Let's re-evaluate the structure.

A butane chain has four carbons.

Bromo at position 1.

Bromo at position 2.

Bromo at position 4.

Methyl at position 2.

Methyl at position 3.

Let's try to draw this:

This structure corresponds to 1,2-Dibromo-2,3-dimethylbutane (B14681809) with an additional bromine on C4. This still seems incorrect based on valency rules for carbon.

Let's assume the intended structure based on the name has the following connectivity: a butane backbone with substituents at the specified positions.

C1: -CH2Br

C2: -C(Br)(CH3)-

C3: -CH(CH3)-

C4: -CH3

This would be 1,2-dibromo-2,3-dimethylbutane. The name "1,2,4-tribromo" implies a third bromine. Let's assume the parent chain is butane.

Let's re-examine the connectivity for This compound .

A butane chain: C1-C2-C3-C4

Substituents:

Br on C1

Br on C2

Br on C4

CH3 on C2

CH3 on C3

This leads to an impossible structure as C2 would have five bonds.

Let's consider the possibility of a different parent chain. However, "butane" is explicitly in the name.

There appears to be a fundamental issue with the IUPAC name "this compound" as it leads to a violation of carbon's tetravalency. Let's assume a typographical error and proceed with a plausible isomer, 1,2,4-tribromo-3,3-dimethylbutane or a similar valid structure. Given the constraints, we will analyze the stereochemistry based on the most plausible interpretation of the intended molecule, which we will assume to be This compound with the understanding that the name itself is problematic.

Let's assume the structure is as follows, which is a valid chemical structure, although the name might be systematically incorrect: a butane backbone with various substitutions. A plausible structure that could be intended is where the main chain is not linear.

Let's try to construct the molecule based on the name again, being careful about the parent chain. The longest carbon chain containing the principal functional groups dictates the parent name.

Given the name this compound, let's analyze the chiral centers based on the connectivity it implies, even if chemically unstable or incorrectly named.

C2: Bonded to -CH2Br (C1), -Br, -CH3, and -CH(CH3)CH2Br (the rest of the chain). These are four different groups. Thus, C2 is a chiral center .

C3: Bonded to -C(Br)(CH3)CH2Br (the rest of the chain), -CH3, -H, and -CH2Br. These are four different groups. Thus, C3 is a chiral center .

Therefore, the molecule this compound has two chiral centers: C2 and C3.

Enantiomeric and Diastereomeric Relationships

With two chiral centers, a molecule can have a maximum of 2n stereoisomers, where n is the number of chiral centers. libretexts.org For this compound, with n=2, there can be up to 22 = 4 stereoisomers. libretexts.org

These stereoisomers exist as pairs of enantiomers and diastereomers.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. chemistrysteps.com In this case, the (2R, 3R) and (2S, 3S) isomers are enantiomers. Similarly, the (2R, 3S) and (2S, 3R) isomers are enantiomers.

Diastereomers are stereoisomers that are not mirror images of each other. chemistrysteps.com The relationship between any other pair of stereoisomers is diastereomeric. For example, the (2R, 3R) isomer is a diastereomer of the (2R, 3S) and (2S, 3R) isomers.

The relationships can be summarized in the following table:

| Stereoisomer | Relationship to (2R, 3R) | Relationship to (2S, 3S) | Relationship to (2R, 3S) | Relationship to (2S, 3R) |

| (2R, 3R) | Identical | Enantiomer | Diastereomer | Diastereomer |

| (2S, 3S) | Enantiomer | Identical | Diastereomer | Diastereomer |

| (2R, 3S) | Diastereomer | Diastereomer | Identical | Enantiomer |

| (2S, 3R) | Diastereomer | Diastereomer | Enantiomer | Identical |

It is important to note that if a molecule has a plane of symmetry, it may be a meso compound, which is achiral despite having chiral centers. However, due to the substitution pattern of this compound, no meso compounds are possible.

Configurational Assignments (R/S Nomenclature) and Relative Stereochemistry

The absolute configuration of each chiral center can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules. chemistrysteps.comlibretexts.org The four groups attached to each chiral center are ranked based on atomic number. chemistrysteps.com

For C2:

-Br (highest atomic number)

-CH(CH3)CH2Br (higher priority than the other two carbon groups)

-CH2Br

-CH3 (lowest priority)

For C3:

-Br (if it were present, but it's on C2 and C4) Let's re-evaluate the groups on C3:

-C(Br)(CH3)CH2Br

-CH3

-H

-CH2Br

The priorities for C3 would be:

-C(Br)(CH3)CH2Br

-CH2Br

-CH3

-H

By orienting the molecule with the lowest priority group pointing away, the sequence of the remaining three groups determines the configuration: clockwise for R and counter-clockwise for S. libretexts.org

The relative stereochemistry describes the spatial relationship between the substituents on the two chiral centers. This can be described as syn or anti.

syn: The main substituents on the two chiral carbons are on the same side of the molecule in a Newman or sawhorse projection. This corresponds to the (2R, 3S) and (2S, 3R) isomers.

anti: The main substituents are on opposite sides. This corresponds to the (2R, 3R) and (2S, 3S) isomers.

Impact of Stereochemistry on Reaction Outcomes and Product Distributions

The stereochemistry of the starting material can significantly influence the stereochemical outcome of a chemical reaction. For instance, in reactions involving the chiral centers of this compound, the existing stereochemistry can direct the approach of a reagent, leading to the preferential formation of one diastereomer over another. This is known as diastereoselective synthesis.

In radical halogenation reactions, the formation of a new stereocenter often results in a racemic mixture if the intermediate radical is planar. libretexts.org However, if the starting material is already chiral, the reaction can lead to the formation of diastereomers in unequal amounts. The presence of a nearby chiral center can influence the facial selectivity of the radical intermediate, leading to a preference for attack from one side over the other. libretexts.org

Chirality-Induced Phenomena in Branched Halogenated Systems

Branched halogenated alkanes, like this compound, exhibit chirality when they possess a stereogenic center. wikipedia.org The presence of bulky halogen atoms and alkyl groups can lead to significant steric interactions that influence the conformational preferences of the molecule. These conformational biases can, in turn, affect the molecule's reactivity and physical properties.

Advanced Applications of 1,2,4 Tribromo 2,3 Dimethylbutane in Modern Organic Synthesis

Utilization as a Versatile Synthetic Building Block

The synthetic utility of 1,2,4-Tribromo-2,3-dimethylbutane is rooted in the differential reactivity of its three bromine substituents. The molecule contains a tertiary bromide at the C2 position, a secondary bromide at the C1 position, and a primary bromide at the C4 position. This structural arrangement offers the potential for regioselective reactions, allowing for the stepwise introduction of various functional groups.

The reactivity of alkyl halides in both substitution and elimination reactions is highly dependent on the substitution of the carbon atom to which the halogen is attached. Generally, tertiary halides are more prone to SN1 substitution and E1 elimination, while primary halides favor SN2 and E2 pathways. This inherent difference allows this compound to serve as a platform for creating diverse and complex structures by selectively targeting one C-Br bond over the others.

Table 1: Analysis of Carbon-Bromine Bonds in this compound

| Position | C-Br Bond Type | Plausible Substitution Pathway(s) | Plausible Elimination Pathway(s) | Notes |

| C1 | Secondary | SN1 / SN2 | E1 / E2 | Reactivity is intermediate between primary and tertiary centers. |

| C2 | Tertiary | SN1 | E1 / E2 | Sterically hindered, favoring unimolecular reactions. |

| C4 | Primary | SN2 | E2 | Least sterically hindered, favoring bimolecular reactions. |

Precursor to Structurally Diverse Organic Compounds

The distinct reactivity at each brominated center makes this compound a valuable precursor for a wide array of organic molecules.

Synthesis of Multiply Functionalized Aliphatic Systems

The presence of three addressable C-Br bonds allows for the synthesis of multiply functionalized aliphatic systems through sequential nucleophilic substitution reactions. By carefully selecting reaction conditions and nucleophiles, chemists can replace the bromine atoms with a variety of functional groups, such as hydroxyls, amines, nitriles, and azides.

For instance, a weak nucleophile in a polar protic solvent would likely favor an SN1 reaction at the tertiary C2 position first, due to the formation of a stable tertiary carbocation. Conversely, a strong, unhindered nucleophile, such as sodium azide (B81097) in a polar aprotic solvent, would preferentially react at the primary C4 position via an SN2 mechanism. Subsequent reactions could then target the remaining C-Br bonds under different conditions to build molecular complexity. This controlled, stepwise functionalization is a cornerstone of modern synthetic strategy.

Table 2: Hypothetical Functionalization Products from this compound

| Reagent/Conditions | Targeted Position | Expected Major Product | Reaction Type |

| H₂O, heat | C2 | 1,4-Dibromo-2,3-dimethylbutan-2-ol | SN1 |

| NaCN in DMSO | C4 | 5-Bromo-4-(bromomethyl)-4-methylpentanenitrile | SN2 |

| NaN₃ in DMF | C4 | 4-Azido-1,2-dibromo-2,3-dimethylbutane | SN2 |

| 1. Mg, Et₂O; 2. H₂O | C4 | 1,2-Dibromo-2,3-dimethylbutane (B14681809) | Grignard Formation |

Formation of Alkenes, Alkynes, and Cyclic Compounds

Beyond substitution reactions, this compound is a prime candidate for elimination reactions to form various unsaturated and cyclic systems.

Alkenes and Dienes: Dehydrobromination using a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can produce a mixture of isomeric alkenes. thieme-connect.de For example, elimination involving the C1 and C2 positions could lead to the formation of a tetrasubstituted double bond. Alternatively, elimination involving the C4 bromide would yield a less substituted alkene. Stepwise elimination could potentially afford diene structures, further increasing the range of accessible compounds. The reaction of 2-bromobutane (B33332) with a base to form both but-1-ene and but-2-ene serves as a classic example of this type of process. alecreedacademy.co.uk A related process for preparing 1,2-dichloro-3,3-dimethylbut-1-ene involves heating 1,1,2-trichloro-3,3-dimethylbutane in a polar aprotic solvent. google.com

Alkynes: The 1,2-dibromo functionality on the butane (B89635) backbone provides a classic substrate for double dehydrohalogenation to form an alkyne. Treatment with a very strong base, such as sodium amide or potassium tert-butoxide, could induce two sequential E2 eliminations, yielding 4-bromo-3,3-dimethylbut-1-yne. This strategy is analogous to the known synthesis of tert-butylacetylene from 1,2-dibromo-3,3-dimethylbutane. google.com

Cyclic Compounds: The molecule also possesses the necessary functionality for intramolecular cyclization. For instance, selective conversion of the primary bromide at C4 into an organometallic species (e.g., a Grignard or organolithium reagent) would generate a nucleophilic carbon center. This internal nucleophile could then attack the electrophilic carbon at C1, displacing the secondary bromide via an intramolecular SN2 reaction to form a substituted cyclobutane (B1203170) ring. The general principle that geminally substituted compounds show an enhanced tendency to cyclize supports the feasibility of such transformations. dtic.mil

Methodological Advancements in Halogen Chemistry

The study of complex substrates like this compound can drive methodological advancements in halogen chemistry. The primary challenge and opportunity lie in achieving perfect regioselectivity in the functionalization of polyhalogenated compounds. nih.gov

Developing new catalytic systems that can differentiate between primary, secondary, and tertiary C-Br bonds within the same molecule is a significant goal in organic synthesis. researchgate.net Such catalysts could operate through various mechanisms, including transition-metal-catalyzed cross-coupling or photoredox catalysis, to activate a specific C-Br bond. nih.govresearchgate.net For example, a catalyst with high steric demand might selectively couple at the least hindered primary C4-Br bond, leaving the other positions untouched for subsequent transformations. The development of methods for the site-selective functionalization of hindered C-H bonds, often using automation and machine learning, highlights the type of advanced strategies that could be applied to selective C-Br bond reactions. nscc-gz.cn

Furthermore, strategies involving directing groups, which position a catalyst at a specific site, have become powerful tools for regioselective C-H activation and could be conceptually adapted for selective transformations on polyhalogenated substrates. nih.govrsc.org The insights gained from studying the reactivity of this compound could therefore contribute to the design of more sophisticated and selective methods for C-Br bond activation, a fundamentally important transformation in synthetic chemistry.

Future Perspectives and Research Challenges in 1,2,4 Tribromo 2,3 Dimethylbutane Chemistry

Development of Novel Catalytic and Green Synthetic Routes

The traditional synthesis of polyhalogenated alkanes often involves free-radical halogenation, which can lack selectivity and use hazardous reagents like molecular bromine under harsh UV irradiation. byjus.comsavemyexams.comnih.gov A significant future challenge lies in developing more sustainable and efficient methods for the synthesis of 1,2,4-Tribromo-2,3-dimethylbutane.

Catalytic and Aerobic Bromination: Recent advancements have focused on transition-metal-free catalytic systems for the bromination of C-H bonds. For instance, methods utilizing potassium bromide (KBr) with air or oxygen as the terminal oxidant under visible light have been developed for various alkanes. acs.orgacs.org Applying such a system to a precursor like 2,3-dimethyl-1-butene (B117154) or 2,3-dimethylbutane (B166060) could offer a greener pathway. The challenge would be to control the regioselectivity to achieve the desired 1,2,4-tribromination pattern over other possible isomers. Ionic liquids have also been shown to promote aerobic bromination with controllable chemoselectivity, which could be an avenue to explore for selectively producing mono-, di-, or tri-brominated products. acs.org

Enzyme-Catalyzed Halogenation: Biocatalysis represents another frontier for green chemistry. numberanalytics.com Halogenase enzymes can introduce halogens into organic molecules with high selectivity under mild conditions. frontiersin.org While often substrate-specific, protein engineering and directed evolution could be employed to develop a halogenase capable of selectively brominating a suitable precursor to this compound. This approach would be a significant step towards a truly sustainable synthesis.

Future research should focus on adapting these emerging green methodologies to complex substrates like dimethylbutane derivatives. ijrpr.com Key research goals would include:

Screening and designing catalysts (both chemical and biological) for selective C-H bromination.

Optimizing reaction conditions (solvent, temperature, light source) to maximize the yield of the target compound. numberanalytics.com

Developing processes that minimize waste and avoid the use of toxic reagents. researchgate.netijfmr.com

In-depth Studies of Complex Reaction Networks

The synthesis of this compound via radical pathways inherently involves a complex reaction network. ucr.edu Starting from 2,3-dimethylbutane, free-radical bromination would proceed through a series of initiation, propagation, and termination steps. byjus.comlibretexts.org The initial abstraction of a hydrogen atom can occur at either a primary (C1/C4) or a tertiary (C2/C3) carbon, leading to different radical intermediates.

Subsequent bromination and further hydrogen abstraction cycles can lead to a multitude of mono-, di-, and polybrominated products. savemyexams.comucr.edu A significant research challenge is to map and understand this network to control the outcome. This involves:

Mechanistic Investigations: Detailed studies using techniques like kinetic analysis and isotopic labeling to understand the relative rates of competing reaction pathways.

Product Distribution Analysis: Thorough characterization of the reaction mixture using advanced analytical techniques (e.g., GC-MS, NMR) to identify all major and minor products formed under various conditions.

Controlling Polysubstitution: Developing strategies to minimize over-bromination, such as using a large excess of the starting alkane or carefully controlling reaction times. ucr.edu

Understanding the intricate network of reactions is crucial for designing a synthesis that selectively yields this compound. semanticscholar.org

Exploration of Advanced Stereochemical Control in Reactions

This compound possesses multiple chiral centers (at C2 and potentially C4, depending on the bromination pathway), meaning it can exist as several stereoisomers (enantiomers and diastereomers). The spatial arrangement of the atoms can dramatically affect a molecule's properties and reactivity. rijournals.com A major future challenge is to develop synthetic methods that can control the stereochemical outcome of the bromination reactions. numberanalytics.comnumberanalytics.com

Diastereoselective and Enantioselective Synthesis:

Chiral Catalysts: The use of chiral transition metal catalysts or organocatalysts could induce enantioselectivity in the C-H activation or bromination step. solubilityofthings.comsciforum.net For example, a chiral catalyst might preferentially generate one enantiomer of a brominated intermediate, which would then influence the stereochemistry of subsequent bromination steps.

Substrate Control: If starting from a chiral precursor, the existing stereocenter(s) can direct the approach of the incoming bromine atom, leading to a diastereoselective reaction. unpaywall.org The synthesis of polyhalogenated natural products often relies on such substrate-controlled chlorinations and brominations. jimcontent.comresearchgate.net

Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical course of the reaction, after which the auxiliary can be removed. byjus.comnumberanalytics.com

Achieving high levels of stereocontrol in the synthesis of complex, acyclic molecules like this compound is a formidable challenge in modern organic synthesis. iranchembook.irnih.gov Success in this area would not only provide access to stereochemically pure isomers for property evaluation but also represent a significant advance in synthetic methodology.

Predictive Modeling for Reactivity and Selectivity in Novel Transformations

Given the complexity of the reaction networks and stereochemical possibilities, computational chemistry and machine learning offer powerful tools to guide experimental work. frontiersin.org Future research in the chemistry of this compound would greatly benefit from the application of predictive modeling.

Computational Chemistry Approaches:

Reaction Mechanism and Energetics: Quantum mechanical calculations (e.g., Density Functional Theory, DFT) can be used to model the transition states of the various hydrogen abstraction and bromine transfer steps. researchgate.net This allows for the prediction of activation barriers, which can explain the observed regioselectivity and reactivity. For example, calculations can determine the relative stability of the primary versus tertiary radicals formed from 2,3-dimethylbutane, helping to predict the initial site of bromination. rsc.orgacs.org

Stereochemical Outcomes: Modeling the transition states for reactions on chiral substrates can help predict which diastereomer is likely to form preferentially. frontiersin.org

Machine Learning and AI:

Reaction Outcome Prediction: AI models, trained on large datasets of known chemical reactions, are becoming increasingly adept at predicting the products of a given set of reactants and reagents. researchgate.netacs.org Such a model could be used to predict the likely distribution of products from the bromination of 2,3-dimethylbutane under various conditions.

Optimizing Reaction Conditions: Machine learning algorithms can also predict optimal reaction conditions (catalyst, solvent, temperature) to maximize the yield of a desired product like this compound. acs.org

Integrating these predictive models into the research workflow can save significant experimental time and resources, accelerating the discovery and development of new synthetic routes and a deeper understanding of the compound's reactivity. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.